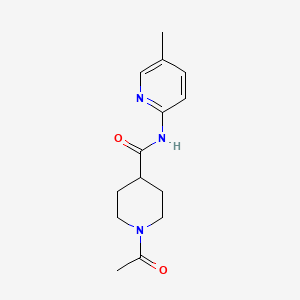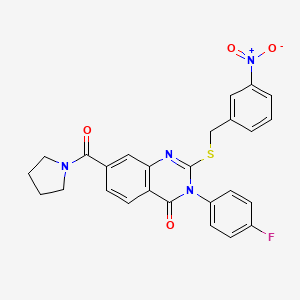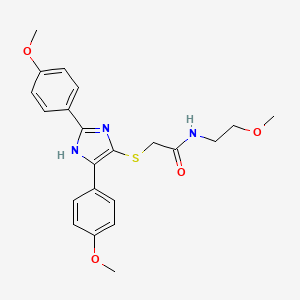
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide” involves multiple steps, including the initial reactions of base compounds with aromatic aldehydes, followed by nucleophilic substitutions and cyclization reactions. These processes lead to the formation of novel derivatives, demonstrating the complexity and versatility of synthetic pathways in organic chemistry (Hawas et al., 2012).
Molecular Structure Analysis
The molecular structure of “this compound” and its analogs can be characterized using various spectroscopic methods. These analyses provide insights into the compound's molecular geometry, bond lengths, angles, and the distribution of electron density, which are essential for understanding its reactivity and properties. Studies on similar compounds reveal detailed structural information that aids in the rational design of new derivatives with desired properties (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
The reactivity of “this compound” involves its participation in various chemical reactions, including substitutions, additions, and cyclization processes. These reactions are influenced by the compound’s functional groups, electronic configuration, and molecular structure. The study of such reactions provides valuable information on the compound’s chemical behavior and potential applications (Guo & Xia, 2015).
Physical Properties Analysis
The physical properties of “this compound”, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling, storage, and application in various fields. These properties are determined through experimental measurements and contribute to the compound’s characterization (Richter et al., 2023).
Chemical Properties Analysis
Analyzing the chemical properties of “this compound” involves understanding its reactivity, stability, and interactions with other molecules. This includes studies on its acid-base behavior, reactivity towards different reagents, and potential for forming complexes with metals or other organic compounds. Such analyses are essential for predicting its behavior in various chemical environments (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives, such as those investigated by Hocková et al. (2003), have been shown to exhibit marked inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiviral agents. This study underscores the significance of specific substitutions at the pyrimidine ring for achieving desirable antiviral efficacy, suggesting a possible avenue for the application of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide in antiviral research (Hocková et al., 2003).
Impurity Identification in Pharmaceutical Compounds
Kancherla et al. (2018) detailed the identification, isolation, and synthesis of novel impurities detected in Repaglinide bulk drug batches, emphasizing the importance of characterizing impurities for drug safety and efficacy. This approach is critical for compounds like this compound, where impurity profiling would ensure the purity and quality of pharmaceutical products (Kancherla et al., 2018).
Neuroleptic Potential of Benzamide Derivatives
Research by de Paulis et al. (1986) on N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides demonstrates the potential neuroleptic activity of certain benzamide derivatives. These compounds were synthesized and evaluated for their ability to inhibit dopamine-related behaviors in rats, suggesting that similar compounds might have applications in treating psychiatric disorders or as tools in neuroscience research (de Paulis et al., 1986).
Antimicrobial Applications
The antimicrobial potential of various synthesized compounds, as explored by Hawas et al. (2012), indicates that certain chemical modifications can endow molecules with the ability to combat microbial infections. This insight could be applied to the design and development of this compound derivatives with enhanced antimicrobial properties (Hawas et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the protein’s normal function, potentially leading to a variety of cellular effects .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related toDNA damage response and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide’s action are likely to be diverse, given the central role of its target in various cellular processes .
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYAHSJGSTVEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

